molecular formula C38H71NO20 B7840625 m-PEG16-NHS ester

m-PEG16-NHS ester

Cat. No.: B7840625
M. Wt: 862.0 g/mol
InChI Key: IHHBEUYFGWSVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG16-NHS ester: is a polyethylene glycol (PEG) linker containing an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation processes to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases the solubility of the resulting conjugates in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG16-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including precipitation, filtration, and chromatography, to achieve high purity levels (≥95%). The product is then lyophilized and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: m-PEG16-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is efficient in neutral to slightly basic buffers (pH 7.0-8.0) .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and primary amines is a PEGylated amide conjugate. This product retains the hydrophilic properties of the PEG chain, enhancing the solubility and stability of the conjugate in aqueous environments .

Scientific Research Applications

m-PEG16-NHS ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of m-PEG16-NHS ester involves the formation of a stable amide bond between the NHS ester and the primary amine group of the target molecule. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond .

Comparison with Similar Compounds

  • m-PEG12-NHS ester
  • m-PEG24-NHS ester
  • m-PEG48-NHS ester

Comparison: m-PEG16-NHS ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG linkers like m-PEG12-NHS ester, this compound offers improved solubility and reduced steric hindrance. On the other hand, longer PEG linkers like m-PEG24-NHS ester and m-PEG48-NHS ester may offer higher solubility but can introduce more steric hindrance, potentially affecting the efficiency of the conjugation reaction .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H71NO20/c1-43-6-7-45-10-11-47-14-15-49-18-19-51-22-23-53-26-27-55-30-31-57-34-35-58-33-32-56-29-28-54-25-24-52-21-20-50-17-16-48-13-12-46-9-8-44-5-4-38(42)59-39-36(40)2-3-37(39)41/h2-35H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHBEUYFGWSVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H71NO20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.